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Compound of Interest

Compound Name: ME-143

Cat. No.: B1676121

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two anti-tumor compounds, ME-
143 and Evofosfamide. The information presented is intended to assist researchers and drug
development professionals in understanding the distinct mechanisms of action, efficacy, and
experimental considerations for each compound. This analysis is supported by preclinical data
to facilitate an objective comparison.

Overview of Compounds

ME-143 is a second-generation, tumor-specific inhibitor of NADH oxidase, an enzyme critical
for cellular metabolism. By targeting this enzyme, ME-143 disrupts mitochondrial function and
key signaling pathways within cancer cells, leading to anti-proliferative effects. While specific
data for ME-143 is emerging, this guide will also leverage data from its closely related
analogue, ME-344, a potent isoflavone that has been more extensively studied in preclinical
models. ME-344 is known to inhibit mitochondrial complex I, disrupt tubulin polymerization, and
induce reactive oxygen species (ROS).

Evofosfamide (TH-302) is a hypoxia-activated prodrug. Its unique mechanism of action allows
for targeted cytotoxicity in the low-oxygen (hypoxic) environments characteristic of solid tumors.
Under normoxic conditions, Evofosfamide remains largely inactive, minimizing systemic toxicity.
In hypoxic regions, it is reduced to release a potent DNA alkylating agent, bromo-
isophosphoramide mustard (Br-IPM), which induces DNA damage and subsequent cell death.
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Mechanism of Action

The anti-tumor activity of ME-143 and Evofosfamide stems from their distinct molecular targets

and mechanisms of activation.

ME-143: Targeting Cellular Metabolism

ME-143 and its analogue ME-344 exert their anti-cancer effects by disrupting fundamental
cellular processes, primarily centered around mitochondrial function and cellular division.

e Inhibition of NADH Oxidase and Mitochondrial Complex I: ME-143 directly inhibits the tumor-
specific NADH oxidase (tNOX or ENOX2), an enzyme involved in cancer cell growth. The
related compound, ME-344, has been shown to be a potent inhibitor of mitochondrial
oxidative phosphorylation (OXPHOS) complex | (NADH: ubiguinone oxidoreductase). This
inhibition disrupts the electron transport chain, leading to reduced ATP production and
increased generation of reactive oxygen species (ROS), which can trigger apoptotic cell
death.

e Tubulin Polymerization Inhibition: ME-344 has also been demonstrated to inhibit tubulin
polymerization by interacting with tubulin near the colchicine-binding site. This disruption of
the microtubule network leads to a G2/M phase cell cycle arrest and apoptosis.

 Induction of Reactive Oxygen Species (ROS): By interfering with mitochondrial function, ME-
344 leads to an increase in mitochondrial ROS. While this can directly induce cell death,
some studies suggest that the primary cytotoxic mechanism may be linked to its effects on
tubulin.

Below is a diagram illustrating the proposed signaling pathway of ME-344, a close analogue of
ME-143.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Cancer Cell

Microtubule Disruption G2/M Arrest

Tubulin
Inhibits Polymerization

Mitochondrion

Inhibit:
@ Ci Redlces »| ATP Production

omplex | [——————————| ATP Production | | ______ Apoptosis

Increases

> ROS

Tumor Microenvironment

Hypoxia Cancer Cell

Irreversible Reduction Releases Br-IPM (Active Cytotoxin) | Targets DNA Induces DNA Cross-linking Apoptosis
Normoxia
Evofosfamide (Inactive Prodrug) Reversible Reduction

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

1. Seed cells in 96-well plates

;

2. Incubate for 24h to allow attachment

;

3. Treat with varying concentrations of compound

:

4. Incubate for desired time (e.g., 72h)

\ /
5. Add MTT/MTS reagent to each well

'

6. Incubate for 2-4h

4
/

///If using MTT
¥
7. Add solubilization solution (for MTT)

N

8. Read absorbance at appropriate wavelength

;

9. Calculate cell viability and 1C50 values
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1. Subcutaneously implant cancer cells into immunodeficient mice

i

2. Monitor tumor growth

i

3. When tumors reach a specific volume, randomize mice into treatment groups

i

4. Administer compound or vehicle control according to a defined schedule

i

5. Measure tumor volume and body weight regularly

i

6. At the end of the study, euthanize mice and excise tumors

i

7. Analyze tumors (e.g., weight, histology, biomarker expression)

i

8. Calculate Tumor Growth Inhibition (TGI)
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1. Prepare cell or tissue lysates

l

2. Determine protein concentration of lysates

:

3. Add lysate to a reaction mixture containing a substrate (e.g., NADH)

:

4. Incubate at a specific temperature (e.g., 37°C)

l

5. Monitor the decrease in absorbance at 340 nm over time

l

6. Calculate NADH oxidase activity based on the rate of NADH oxidation

Click to download full resolution via product page

 To cite this document: BenchChem. [Comparative Analysis of ME-143 and Evofosfamide in
Anti-Tumor Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676121#comparative-analysis-of-me-143-and-
other-anti-tumor-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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